molecular formula C14H16O4 B158734 Methyl 3,5-bis(allyloxy)benzenecarboxylate CAS No. 135710-38-2

Methyl 3,5-bis(allyloxy)benzenecarboxylate

Cat. No. B158734
M. Wt: 248.27 g/mol
InChI Key: XIHVVZYQCQQHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-bis(allyloxy)benzenecarboxylate is a chemical compound with the molecular formula C14H16O4 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of Methyl 3,5-bis(allyloxy)benzenecarboxylate consists of 14 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 248.27 g/mol.


Physical And Chemical Properties Analysis

Methyl 3,5-bis(allyloxy)benzenecarboxylate is an irritant . It has a melting point of 30-33°C .

Scientific Research Applications

Polymer Science and Drug Delivery Systems

  • Dendrimer Synthesis for Drug Delivery : A study by Salamończyk (2011) describes the synthesis of new dendrimeric polyesters using 1,3,5-benzenetricarboxylic acid blocks with potential applications in drug delivery. These dendrimers, featuring hydroxy or allyl functional groups, were prepared through a divergent approach, with 3,5-bis[(allyloxy)methyl]benzoic acid as a crucial unit. The methodology offers a promising route for developing advanced drug delivery systems (Salamończyk, 2011).

Synthesis of Novel Organic Compounds

  • Synthesis of Benzodioxocine-fused Poly(N-methylpyrrole) : Research by Kurtay et al. (2020) focused on the synthesis of a novel electropolymerizable monomer for developing advanced conjugated systems. This work demonstrates the potential of utilizing such compounds for creating materials with unique electronic and structural properties (Kurtay et al., 2020).

Advanced Materials and Chemical Synthesis

  • Catalysis and Material Synthesis : Dong et al. (2017) developed a palladium catalyst for alkoxycarbonylation of alkenes, showcasing high activity and efficiency. This catalyst, based on a pyridinyl phosphanyl benzene derivative, could significantly impact the synthesis of esters from alkenes, highlighting the broader applicability of related chemical frameworks in catalysis (Dong et al., 2017).

Safety And Hazards

Methyl 3,5-bis(allyloxy)benzenecarboxylate is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid any potential harm.

properties

IUPAC Name

methyl 3,5-bis(prop-2-enoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVVZYQCQQHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376901
Record name Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-bis(allyloxy)benzenecarboxylate

CAS RN

135710-38-2
Record name Methyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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